molecular formula C9H15N5OS B12730064 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide CAS No. 141400-72-8

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

Cat. No.: B12730064
CAS No.: 141400-72-8
M. Wt: 241.32 g/mol
InChI Key: LBDICFUONDAXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperazine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide stands out due to its unique combination of the thiadiazole and piperazine moieties, which confer enhanced biological activity and specificity. This makes it a valuable compound for various research applications .

Properties

CAS No.

141400-72-8

Molecular Formula

C9H15N5OS

Molecular Weight

241.32 g/mol

IUPAC Name

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide

InChI

InChI=1S/C9H15N5OS/c1-7-11-12-9(16-7)14-4-2-13(3-5-14)6-8(10)15/h2-6H2,1H3,(H2,10,15)

InChI Key

LBDICFUONDAXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.